Diaminodibenzo-18-crown-6

Overview

Description

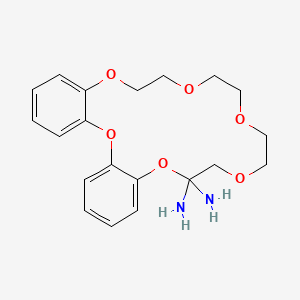

Diaminodibenzo-18-crown-6 is a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups . This compound is used as a phase-transfer catalyst in monoazaporphyrin syntheses and as an agent for ion transfer across membranes . It is also used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

A novel compound, DPyDB-CN-18C6, was synthesized by linking a pyrene moiety to each phenyl group of dibenzo-18-crown-6-ether through –HC N– bonds . The synthesis of polycyclic crown ethers dibenzo-18-crown-6 and dibenzo-24-crown-8 and their dinitro and diamino derivatives have been studied .Molecular Structure Analysis

The molecular structure of Diaminodibenzo-18-crown-6 was characterized by FTIR, 1 H-NMR, 13 C-NMR, TGA, and DSC techniques . The quantitative 13 C-NMR analysis revealed the presence of two position isomers . The electronic structure of the DPyDB-CN-18C6 molecule was characterized by UV-vis and fluorescence spectroscopies in four solvents with different polarities .Chemical Reactions Analysis

The complex formation between Cu2+, Zn2+, Tl+ and Cd2+ metal cations with macrocyclic ligand, dibenzo-18-crown-6 (DB18C6) was studied in dimethylsulfoxide . The synthesis of regio-isomers of diaminodibenzo-18-crown-6 and diamino-dibenzo-24-crown-8 from the presynthesized starting compounds: dibenzocrown ethers and dinitrocrown ethers was also performed .Physical And Chemical Properties Analysis

The physical and chemical properties of Diaminodibenzo-18-crown-6 include a melting point of 159-163 °C . The viscosity of the polymer solutions in the presence of K+ or Rb+ salts resembled that of typical polyelectrolytes, with reduced viscosities strongly enhanced at low concentrations .Scientific Research Applications

Chemical Synthesis and Crown Ether Modifications

Diaminodibenzo-18-crown-6 has been utilized in various chemical synthesis processes. For instance, its reaction with monochloroacetic anhydride results in 4,5′-bis(chloroacetylamino)dibenzo-18-crown-6 and 4,5′-bis(glycine hydrochloride)dibenzo-18-crown-6. These products have been explored for their potential applications in various chemical processes (Popova & Podgornaya, 1989). Additionally, derivatives of diaminodibenzo-18-crown-6 have been synthesized, including azo dyes and siloxane-crown ether polyamide. These derivatives demonstrate unique physico-chemical properties and potential applications in textiles and polymer science (Pandya & Agrawal, 2002), (Ardeleanu et al., 1997).

Interaction with Metal Ions

Diaminodibenzo-18-crown-6 has shown significant interactions with metal ions. Studies reveal that this compound can be used in the adsorption of uranium ions and the complexation with rhodium(II) carboxylate. These interactions are crucial for understanding its potential applications in nuclear chemistry and catalysis (An, 1988), (Guseva & Karimova, 2008).

Advanced Material Applications

Research has also explored the integration of diaminodibenzo-18-crown-6 into advanced materials. For instance, studies have examined the synthesis of polyamides containing dibenzo-18-crown-6 moieties and their complex formation capabilities with alkali metal ions. These materials demonstrate unique properties that could be valuable in developing new polymers with specific ion-exchange or absorption characteristics (Jin, Lee, & Kim, 1984).

Pharmaceutical and Medical Applications

In the pharmaceutical and medical fields, derivatives of diaminodibenzo-18-crown-6 have been synthesized and evaluated for their anticonvulsive activity. This research signifies the potential of crown ethers in developing new therapeutic agents (Ivanov, Polishchuk, Karaseva, & Ivanova, 1987).

Mechanism of Action

Safety and Hazards

Future Directions

New polyamides containing dibenzo-18-crown-6 moieties and alkylene units in the main chain were prepared. The viscosity of their solutions in the presence of various alkali metal cations and counter anions was investigated . This research could lead to the development of new materials with unique properties.

properties

IUPAC Name |

2,9,12,15,18,21-hexaoxatricyclo[20.4.0.03,8]hexacosa-1(26),3,5,7,22,24-hexaene-10,10-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O6/c21-20(22)15-25-12-11-23-9-10-24-13-14-26-16-5-1-2-6-17(16)27-18-7-3-4-8-19(18)28-20/h1-8H,9-15,21-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUXXJQSBVDVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OC3=CC=CC=C3OC(COCCO1)(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diaminodibenzo-18-crown-6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride](/img/structure/B3041456.png)

![N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide](/img/structure/B3041457.png)

![2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate](/img/structure/B3041458.png)

![2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride](/img/structure/B3041468.png)

![3-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulphanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B3041470.png)

![4-chloro-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3041471.png)

![2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide](/img/structure/B3041472.png)

![[4-(cyanomethylsulfanyl)-2-methyl-6-oxo-1H-pyrimidin-5-yl]-triphenylphosphanium;chloride](/img/structure/B3041475.png)